molecular formula C10H14BrNO B1470983 5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine CAS No. 1289131-61-8

5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine

Cat. No.: B1470983
CAS No.: 1289131-61-8
M. Wt: 244.13 g/mol
InChI Key: DTYHSRGQTBATBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the ring structure. This compound is characterized by the presence of a bromine atom at the 5-position, an isobutoxy group at the 2-position, and a methyl group at the 4-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine can be achieved through several methods. One common method involves the bromination of 2-isobutoxy-4-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-isobutoxy-4-methylpyridine is reacted with a brominating agent in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, and the reaction conditions are carefully controlled to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride, hydrogen gas), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 2-isobutoxy-4-methylpyridine.

Scientific Research Applications

5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isobutoxy group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylpyridine
  • 5-Bromo-2-methylpyridine
  • 2-Isobutoxy-4-methylpyridine

Uniqueness

5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine is unique due to the presence of both the bromine atom and the isobutoxy group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the synthesis of diverse derivatives and has broader applications in scientific research and industry .

Properties

IUPAC Name

5-bromo-4-methyl-2-(2-methylpropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-7(2)6-13-10-4-8(3)9(11)5-12-10/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYHSRGQTBATBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.